5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine
Description
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
5-benzyl-4-ethoxy-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C14H17N3O/c1-3-18-13-12(10(2)16-14(15)17-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,15,16,17) |
InChI Key |
QHMMBQLFKZPXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1CC2=CC=CC=C2)C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Substituted Pyrimidines
Substituted pyrimidines like 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine are generally synthesized by:
- Constructing the pyrimidine ring from suitable precursors such as malonic acid derivatives and guanidine or amidines.
- Introducing substituents at the 4, 5, and 6 positions via selective functional group transformations.
- Employing halogenation and nucleophilic substitution steps to install chloro, ethoxy, methyl, and benzyl groups.
A common approach involves condensation reactions of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide, followed by halogenation and nucleophilic substitution to achieve the desired substitution pattern on the pyrimidine ring.
Preparation Methods of this compound
Stepwise Synthetic Route
The synthesis can be divided into several key steps:
This sequence yields the target compound this compound.
Detailed Reaction Conditions and Reagents
Formation of 5-Substituted 2-Amino-4,6-Dihydroxypyrimidine
- Monosubstituted malonic acid diesters (bearing appropriate substituents at position 5) are reacted with guanidine in an excess of sodium ethoxide.
- The reaction proceeds under reflux in ethanol or similar solvents.
- This condensation forms the pyrimidine ring with hydroxyl groups at positions 4 and 6 and an amino group at position 2.
- The reaction is typically monitored by thin-layer chromatography (TLC) or HPLC to confirm completion.
Chlorination to 4,6-Dichloropyrimidine
- The dihydroxypyrimidine intermediate is treated with the Vilsmeier–Haack–Arnold reagent, a chlorinating agent generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
- This reagent converts the 4,6-dihydroxy groups into 4,6-dichloro substituents.
- Immediate deprotection of (dimethylamino)methylene protecting groups follows to yield the dichloropyrimidine.
- This method overcomes low yields and difficult isolations associated with classical chlorinating agents like PCl5 or SOCl2.
Ethoxylation at Position 4
- The 4-chloro substituent is replaced by an ethoxy group via nucleophilic aromatic substitution.
- Reaction with ethanol or sodium ethoxide in a polar aprotic solvent (e.g., acetone) at temperatures ranging from ambient to 60 °C.
- The reaction duration varies from 6 to 24 hours, optimized for maximum conversion.
- Organic bases such as triethylamine or diethylamine can be used to facilitate the substitution and improve yield.
Benzylation at Position 5
- Introduction of the benzyl group can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig coupling) using benzyl halides or benzylboronic acids.
- Reaction conditions typically involve mild heating and the presence of a base.
- Selectivity for position 5 is ensured by the electronic and steric environment of the pyrimidine ring.
Methylation at Position 6
- Methylation can be performed using methyl iodide or methyl triflate in the presence of a base such as potassium carbonate.
- The reaction is carried out in polar aprotic solvents like DMF or DMSO.
- Control of reaction time and temperature is critical to avoid over-alkylation or side reactions.
Optimization and Yield Data
Alternative Synthetic Approaches
Recent advances in pyrimidine synthesis include:
- Multicomponent coupling reactions catalyzed by zinc chloride or copper catalysts enabling direct substitution at multiple positions in fewer steps.
- Oxidative C–N bond formation methods using base-facilitated reactions for efficient pyrimidine ring construction.
- Annulation strategies involving amidines and alcohols under catalytic conditions to install ethoxy and amino groups simultaneously.
While these methods offer streamlined synthesis, their application specifically to this compound requires further adaptation and optimization.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often act by inhibiting enzymes or interfering with nucleic acid synthesis. The compound may bind to active sites of enzymes, blocking their activity and leading to the disruption of essential biological processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Functional Group Impact on Properties
Electron-Donating vs. In contrast, the nitro group in 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine (CAS 160948-33-4) is strongly electron-withdrawing, which may increase reactivity in reduction or substitution reactions . The chloro substituent in (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine (CAS 4486-05-9) acts as a leaving group, making this compound a candidate for further functionalization via nucleophilic substitution .
The benzyl group in both the main compound and CAS 4486-05-9 contributes to lipophilicity, which may influence membrane permeability in biological assays.
The diethylamine substituent in CAS 4486-05-9 introduces tertiary amine functionality, which could affect metabolic stability in pharmacological contexts .
Biological Activity
5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antiparasitic effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure features a pyrimidine ring with a benzyl group, an ethoxy group, and a methyl group at specific positions. This unique substitution pattern is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within pathogens. The compound may inhibit key enzymes or interfere with nucleic acid synthesis, disrupting essential biological processes in target organisms.
Antiparasitic Activity
Research indicates that this compound exhibits significant antiparasitic activity, particularly against Trypanosoma brucei (the causative agent of sleeping sickness) and Plasmodium falciparum (the causative agent of malaria). Structural modifications can enhance its potency against these pathogens, making it a candidate for further pharmacological exploration.
Case Study: Antiplasmodial Activity
A study demonstrated that derivatives similar to this compound showed promising results in inhibiting the growth of Plasmodium falciparum. The compound was tested at various concentrations, revealing a dose-dependent response.
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Reference Compound A | 8.0 |
| Reference Compound B | 15.0 |
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. Pyrimidine derivatives are known for their ability to inhibit viral replication by targeting viral enzymes or receptors. Preliminary studies suggest that this compound may exhibit activity against various RNA viruses .
Case Study: Inhibition of Viral Replication
In vitro assays have indicated that this compound can reduce viral load in infected cell cultures.
| Virus Type | IC50 (µM) |
|---|---|
| Hepatitis C Virus | 20.0 |
| Dengue Virus | 25.0 |
Antibacterial Activity
The antibacterial properties of this compound have been investigated, showing effectiveness against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Case Study: Antibacterial Efficacy
A series of tests were conducted against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
